molecular formula C8H4FNO2 B1343861 4-Fluoroisoindoline-1,3-dione CAS No. 51108-29-3

4-Fluoroisoindoline-1,3-dione

Cat. No. B1343861
CAS RN: 51108-29-3
M. Wt: 165.12 g/mol
InChI Key: ROFGDCOBISHGRK-UHFFFAOYSA-N
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Patent
US04680412

Procedure details

500 parts (2.739 moles) of 3-chlorophthalic anhydride and 49.9 parts of thionyl chloride are added to 820 parts of sulfolane, while stirring. The mixture is stirred for 30 minutes at 100° C., after which the evolution of gas is complete. Excess thionyl chloride is stripped off under reduced pressure from a water pump, after which 175 parts of potassium fluoride are added and stirring is continued for 6 hours at 210° C. The mixture is cooled to 60° C., and 82 parts (1.37 moles) of urea are then added. The mixture is stirred for 1 hour 30 minutes at 130° C., when evolution of gas is complete, after which stirring is continued for a further 15 minutes at 170° C. The mixture is then cooled to room temperature, 300 parts of acetone are added, while stirring, and the predominantly inorganic precipitate is filtered off under suction. The filtrate is freed from acetone in a rotary evaporator, and the residue is then distilled over a 10 cm packed column at a bath temperature of 140°-170° C. under 0.4 mbar. The distillation residue is stirred with water, and the product is filtered off under suction, washed with methyl tert.-butyl ether and dried, 382 parts (84.5% of theory) of 3-fluorophthalimide of melting point 176°-179° C. being obtained. By treating the inorganic residue with 300 parts of acetone, separating off the extract and evaporating it down under reduced pressure, a further 29 parts (6.8% of theory) of 3-fluorophthalimide of melting point 166°-178° C. are isolated.
Quantity
2.739 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.37 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
84.5%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5](OC(=O)[C:3]=12)=[O:6].S(Cl)(Cl)=O.S1(CCCC1)(=O)=O.[F-:24].[K+].N[C:27]([NH2:29])=[O:28]>CC(C)=O.O>[F:24][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5]([NH:29][C:27](=[O:28])[C:3]=12)=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
2.739 mol
Type
reactant
Smiles
ClC1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
1.37 mol
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 30 minutes at 100° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
stirring
STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour 30 minutes at 130° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
after which stirring
WAIT
Type
WAIT
Details
is continued for a further 15 minutes at 170° C
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to room temperature
STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
the predominantly inorganic precipitate is filtered off under suction
CUSTOM
Type
CUSTOM
Details
The filtrate is freed from acetone in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue is then distilled over a 10 cm
CUSTOM
Type
CUSTOM
Details
temperature of 140°-170° C.
STIRRING
Type
STIRRING
Details
The distillation residue is stirred with water
FILTRATION
Type
FILTRATION
Details
the product is filtered off under suction
WASH
Type
WASH
Details
washed with methyl tert.-butyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=C2C(C(=O)NC2=O)=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.